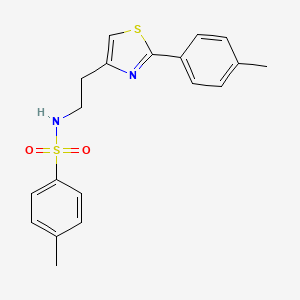

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide

描述

属性

IUPAC Name |

4-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-14-3-7-16(8-4-14)19-21-17(13-24-19)11-12-20-25(22,23)18-9-5-15(2)6-10-18/h3-10,13,20H,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSONPPIRIMWGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.

Mode of Action

Thiazole and thiosemicarbazone derivatives, which include this compound, are known to have potential anticancer activity with a mechanism of action related to inhibition of matrix metalloproteinases, kinases, and anti-apoptotic bcl2 family proteins.

Biochemical Pathways

Molecules containing a thiazole ring, when entering physiological systems, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.

Result of Action

Some thiazole derivatives have shown growth inhibition activity against certain cancer cell lines.

Action Environment

The thiazole ring, a key component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. This solubility profile may influence the compound’s action in different environments.

生物活性

4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent, supported by various research findings.

Chemical Structure

The compound's structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₄O₂S

- IUPAC Name : this compound

Antimicrobial Activity

Thiazole derivatives, including this compound, have shown significant antimicrobial properties. In a study evaluating various thiazole compounds, it was found that several derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action often involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.

| Compound | Target Bacteria | IC₅₀ (μg/mL) |

|---|---|---|

| This compound | S. aureus | 0.012 |

| Other Thiazoles | E. coli | Varies |

These compounds showed selectivity for bacterial topoisomerases without affecting human topoisomerase II, indicating a favorable safety profile for potential therapeutic applications .

Anticancer Activity

Research has indicated that thiazole derivatives possess anticancer properties. A study focusing on the synthesis of thiazole-based compounds demonstrated that certain derivatives inhibited cancer cell proliferation in various human cancer cell lines, including breast and liver cancers. The mechanism of action is primarily attributed to the induction of apoptosis and inhibition of cell cycle progression.

| Cell Line | Compound Tested | IC₅₀ (μM) |

|---|---|---|

| MDA-MB-231 (Breast) | This compound | 5.84 |

| SK-Hep-1 (Liver) | Other Thiazole Derivatives | Varies |

In vitro assays revealed that the compound significantly reduced cell viability in a dose-dependent manner, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

Thiazole derivatives have also been investigated for their anti-inflammatory effects. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests a potential role in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of several thiazole derivatives against clinical isolates of S. aureus. The results indicated that compounds with similar structures to this compound displayed superior activity compared to traditional antibiotics like ampicillin .

- Cancer Cell Proliferation : In another study focusing on breast cancer cells, thiazole derivatives demonstrated significant growth inhibition. The compound tested induced apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins .

相似化合物的比较

4-Methyl-N-(4-methyl-5-(1-(2-(5-oxo-4-(2-(p-tolyl)hydrazono)-4,5-dihydrothiazol-2-yl)hydrazono)ethyl)thiazol-2-yl)benzenesulfonamide (15d)

- Structure: Features dual thiazole rings and hydrazono groups, increasing nitrogen content (C₂₂H₂₁N₇O₃S₃).

- Synthesis: Derived from thiosemicarbazone and hydrazonoyl chlorides, yielding a complex heterocyclic system .

N-[4-(p-Tolyl)thiazol-2-yl]-4-methylbenzenesulfonamide

- Structure : Simpler thiazole-sulfonamide conjugate without the ethyl linker.

- Bioactivity : Demonstrated antimicrobial activity against Staphylococcus aureus, attributed to the thiazole’s ability to disrupt bacterial cell walls .

- Synthesis : Direct reaction of 4-p-tolyl-thiazol-2-ylamine with 4-methylbenzenesulfonyl chloride, offering high yields (75–85%) .

Oxazole and Oxazolone Derivatives

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide

- Structure : Oxazole replaces thiazole, with sulfamoyl phenyl substitution.

- Bioactivity : Synthesized as part of antimicrobial studies, showing moderate activity against Escherichia coli due to altered electronic profiles .

- Crystallography : Single-crystal X-ray data (R factor = 0.055) confirm planar geometry, facilitating protein binding .

(E)-4-Methyl-N-(2-(5-oxo-4-(thiophen-2-ylmethylene)-4,5-dihydrooxazol-2-yl)phenyl)benzenesulfonamide (9j)

- Structure : Oxazolone ring with a thiophene substituent.

- Bioactivity : Exhibits dual anti-virulence and anticancer activity, likely due to the oxazolone’s electrophilic ketone group enhancing target engagement .

Indole and Benzofuran Derivatives

4-Methyl-N-(2-phenyl-2-(2-(phenylethynyl)-1H-indol-3-yl)ethyl)benzenesulfonamide (3h)

- Structure : Indole core substituted with phenylethynyl and sulfonamide groups.

- Synthesis : Gold-catalyzed reaction (87% yield) ensures regioselectivity, critical for pharmaceutical applications .

- Properties : Increased aromatic bulk may improve binding to hydrophobic enzyme pockets but reduce metabolic stability .

4-Methyl-N-(2-((1-oxo-2-thiocyanato-2,3-dihydro-1H-inden-2-yl)(p-tolyl)methyl)benzofuran-3-yl)benzenesulfonamide (3ca)

- Structure : Benzofuran-thiocyanato hybrid with stereogenic centers.

Nitro and Methoxy Substituted Analogs

4-Nitro-N-(4-p-tolyl-thiazol-2-yl)-benzenesulfonamide

4-Methoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

- Structure : Methoxy substituent and fused triazolothiazole ring.

- Properties : Increased ring complexity (C₂₀H₂₀N₄O₃S₂) enhances π-stacking capacity, useful in kinase inhibition studies .

常见问题

Q. What are the established synthetic routes for 4-methyl-N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution using 4-p-tolyl-thiazol-2-ylamine and 4-methylbenzenesulfonyl chloride in dichloromethane, catalyzed by triethylamine and dimethylaminopyridine (DMAP) at room temperature for 12 hours . Key parameters for optimization include:

- Molar Ratios : Excess sulfonyl chloride (3:1) improves yield (60% reported).

- Catalysts : DMAP enhances reaction efficiency by activating the sulfonyl chloride.

- Solvent Choice : Polar aprotic solvents (e.g., dichloromethane) favor nucleophilic substitution.

- Workup : Crystallization from acetone yields pure crystals suitable for X-ray analysis .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths, angles, and conformation (e.g., dihedral angles between thiazole and sulfonamide groups) .

- NMR Spectroscopy : H and C NMR confirm regiochemistry (e.g., methyl group integration at δ 2.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (CHNOS).

- HPLC-PDA : Assesses purity (>95%) and detects byproducts .

Q. How can researchers evaluate the compound’s potential bioactivity in preliminary assays?

- Enzyme Inhibition : Test against kinases (e.g., Nek2/Hec1) using fluorescence-based assays .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How do structural modifications to the thiazole or sulfonamide moieties impact bioactivity?

- Thiazole Modifications : Introducing electron-withdrawing groups (e.g., Cl, CF) at the 4-position enhances kinase inhibition by increasing electrophilicity .

- Sulfonamide Tuning : Replacing the p-tolyl group with heteroaromatic rings (e.g., pyridine) improves solubility and target affinity .

- SAR Table :

| Modification Site | Functional Group | Observed Effect | Reference |

|---|---|---|---|

| Thiazole C4 | Cl | ↑ Nek2 inhibition (IC ~0.5 μM) | |

| Sulfonamide Ar | Pyridinyl | ↑ Solubility in PBS |

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., unreacted amine or sulfonyl chloride).

- Kinetic Studies : Vary reaction time (8–24 hrs) to optimize conversion without side reactions.

- Alternative Solvents : Test acetonitrile or THF to reduce hydrolysis of sulfonyl chloride .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Molecular Docking : Simulate binding to Nek2/Hec1 (PDB: 2WUM) to prioritize substituents with stronger hydrogen bonding.

- ADMET Prediction : Tools like SwissADME predict logP (<3) and CYP450 interactions to avoid metabolic instability .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to correlate electronic structure with reactivity .

Q. What reactor designs are optimal for scaling up synthesis while maintaining yield?

- Continuous Flow Reactors : Enable precise control of residence time and temperature, reducing side products .

- Microwave-Assisted Synthesis : Shortens reaction time (e.g., from 12 hrs to 2 hrs) with comparable yield .

Q. How can researchers validate the stability of this compound under storage conditions?

- Accelerated Degradation Studies : Expose to 40°C/75% RH for 4 weeks and monitor decomposition via HPLC.

- Light Sensitivity : Store in amber vials at −20°C; UV-Vis spectroscopy detects photooxidation .

Methodological Notes

- Advanced Techniques : SCXRD and docking studies are critical for structure-function insights.

- Data Reproducibility : Detailed reaction logs (e.g., TLC Rf values) and spectral raw data must be archived.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。